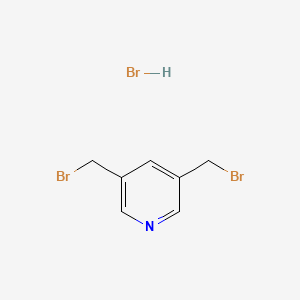

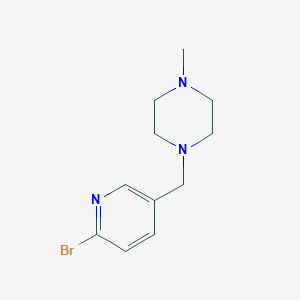

1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the potential characteristics and synthetic routes for the compound . The first paper describes the synthesis of a pyridine derivative with a 4-methylpiperazine moiety, while the second paper details the synthesis of a brominated pyridine compound with relevance to receptor antagonism .

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution reactions, which are likely relevant to the synthesis of "1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine". In the first paper, a nucleophilic substitution reaction is used to attach a 1-methylpiperazine to a brominated pyridine precursor . The second paper outlines a multi-step synthesis involving regioselective reactions, methoxylation, and bromination to produce a brominated pyridine derivative . These methods suggest that a similar approach could be used to synthesize "1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine", potentially starting with a brominated pyridine and introducing the 4-methylpiperazine moiety through nucleophilic substitution.

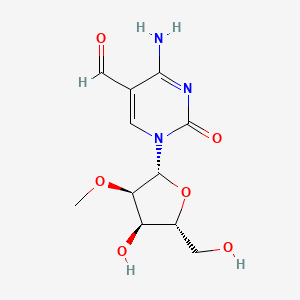

Molecular Structure Analysis

While the molecular structure of "1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine" is not directly analyzed in the papers, the structures of related compounds suggest that it would feature a pyridine ring substituted with a bromine atom and a piperazine ring. The presence of these functional groups would influence the compound's electronic properties and potential binding interactions with biological targets .

Chemical Reactions Analysis

The papers do not provide specific reactions for "1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine", but the described synthetic routes imply that the compound could undergo further functionalization through reactions at the bromine or the piperazine nitrogen atoms. For instance, the bromine could be displaced in a nucleophilic substitution reaction, or the piperazine could be alkylated or acylated .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine" are not detailed in the papers. However, based on the properties of similar compounds, it can be inferred that the compound would likely be a solid at room temperature and could exhibit moderate solubility in organic solvents due to the presence of the piperazine and pyridine rings. The bromine atom would make the compound more dense and potentially more reactive towards nucleophiles .

科学的研究の応用

Chemical Synthesis and Structural Analysis

- The compound has been utilized in the synthesis of various heterocyclic compounds, showcasing its utility in chemical synthesis. For instance, Mishriky and Moustafa (2013) synthesized a derivative through a nucleophilic substitution reaction, emphasizing its role in forming complex molecular structures (Mishriky & Moustafa, 2013). Similarly, Karczmarzyk and Malinka (2008) conducted structural characterization of isothiazolopyridines, utilizing derivatives in their structural analysis (Karczmarzyk & Malinka, 2008).

Biological Activity and Medical Imaging

- Research has explored the biological activities of derivatives, such as in the study of catechol oxidase models by Merkel et al. (2005), where the compound was part of unsymmetrical compartmental dinucleating ligands (Merkel et al., 2005). In another study, Wang et al. (2018) synthesized a derivative for potential use in Positron Emission Tomography (PET) imaging, highlighting its relevance in medical diagnostics (Wang et al., 2018).

Drug Discovery and Molecular Interaction Studies

- The compound's derivatives have been studied for their interaction with biological targets. For example, Altenbach et al. (2008) investigated a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, providing insights into drug-receptor interactions (Altenbach et al., 2008). Demirci and Demirbas (2019) synthesized novel Mannich bases starting from a compound derivative and evaluated their anticancer activities against prostate cancer cells, showcasing the compound's potential in cancer research (Demirci & Demirbas, 2019).

Material Science and Coordination Chemistry

- The compound has found applications in material science and coordination chemistry as well. Mirzaei et al. (2012) reported the synthesis of 1D-coordination polymers containing a derivative of the compound, emphasizing its utility in the synthesis of complex molecular architectures (Mirzaei et al., 2012).

Safety And Hazards

特性

IUPAC Name |

1-[(6-bromopyridin-3-yl)methyl]-4-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3/c1-14-4-6-15(7-5-14)9-10-2-3-11(12)13-8-10/h2-3,8H,4-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKOKIXKKLJMMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CN=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。